molecular formula C7H5F9O2 B1332108 Ethyl perfluoropentanoate CAS No. 424-36-2

Ethyl perfluoropentanoate

Cat. No.: B1332108
CAS No.: 424-36-2
M. Wt: 292.1 g/mol
InChI Key: JBEYNXOZKKQLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its high thermal stability and unique chemical properties due to the presence of multiple fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl perfluoropentanoate can be synthesized through the esterification of perfluoropentanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous distillation to remove the ester as it forms, thus driving the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: Ethyl perfluoropentanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and a strong acid or base, this compound can hydrolyze to form perfluoropentanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, although these reactions typically require harsh conditions due to the strong carbon-fluorine bonds.

Common Reagents and Conditions:

    Hydrolysis: Water, sulfuric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride, diethyl ether as solvent.

    Substitution: Nucleophiles such as amines or thiols, high temperatures, and pressure.

Major Products Formed:

    Hydrolysis: Perfluoropentanoic acid and ethanol.

    Reduction: Perfluoropentanol.

    Substitution: Various substituted perfluoropentanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl perfluoropentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl perfluoropentanoate is primarily related to its fluorinated structure. The multiple fluorine atoms create a highly electronegative environment, which can influence the compound’s interactions with other molecules. In biological systems, this can affect membrane permeability and protein binding. The exact molecular targets and pathways are still under investigation, but the compound’s ability to disrupt lipid bilayers and interact with hydrophobic regions of proteins is of particular interest .

Comparison with Similar Compounds

  • Perfluoropentanoic acid
  • Perfluorobutanoic acid
  • Perfluorohexanoic acid

Comparison: Ethyl perfluoropentanoate is unique due to its ester functional group, which imparts different chemical reactivity compared to its acid counterparts. The ester group makes it more hydrophobic and less reactive towards nucleophiles compared to the corresponding acids. This difference in reactivity and physical properties makes this compound suitable for applications where stability and hydrophobicity are desired .

Properties

IUPAC Name

ethyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F9O2/c1-2-18-3(17)4(8,9)5(10,11)6(12,13)7(14,15)16/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEYNXOZKKQLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335697
Record name Ethyl perfluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424-36-2
Record name Ethyl perfluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl Nonafluorovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl perfluoropentanoate
Reactant of Route 2
Reactant of Route 2
Ethyl perfluoropentanoate
Reactant of Route 3
Reactant of Route 3
Ethyl perfluoropentanoate
Reactant of Route 4
Reactant of Route 4
Ethyl perfluoropentanoate
Reactant of Route 5
Reactant of Route 5
Ethyl perfluoropentanoate
Reactant of Route 6
Reactant of Route 6
Ethyl perfluoropentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.